Oleanonic acid

Catalog No.
S003575
CAS No.
17990-42-0
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oleanonic acid

CAS Number

17990-42-0

Product Name

Oleanonic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,27-,28+,29+,30-/m0/s1

InChI Key

FMIMFCRXYXVFTA-FUAOEXFOSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Synonyms

oleanonic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C

Description

The exact mass of the compound Oleanonic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oleanolic acid is a naturally occurring pentacyclic triterpenoid found in various plants, including olive leaves, olives, honeycombs, and some medicinal herbs []. It has gained significant interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at its applications in scientific research:

Anti-Cancer Properties

Oleanolic acid exhibits promising anti-cancer properties in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit proliferation, and suppress metastasis (spread of cancer) []. Research suggests it may be effective against various cancers, including breast cancer, colon cancer, and liver cancer []. However, further investigation, including clinical trials, is needed to determine its efficacy and safety in human cancer treatment [].

Anti-Inflammatory Effects

Oleanolic acid possesses anti-inflammatory properties. Studies indicate it can suppress the production of inflammatory mediators and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory conditions like arthritis, inflammatory bowel disease, and asthma.

Liver Protective Effects

Research suggests oleanolic acid may offer protection against liver damage. Studies have shown it can improve liver function, reduce oxidative stress, and promote liver cell regeneration. This makes it a potential therapeutic agent for liver diseases like non-alcoholic fatty liver disease and hepatitis.

Other Potential Applications

Scientific research is exploring oleanolic acid's potential applications in various other areas. These include:

  • Antibacterial effects: Studies suggest oleanolic acid may have antibacterial properties and could be used to combat certain bacterial infections.
  • Antidiabetic effects: Some research indicates oleanolic acid may improve blood sugar control and insulin sensitivity, suggesting potential benefits for diabetes management.
  • Neuroprotective effects: Studies suggest oleanolic acid may have neuroprotective properties and could be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Oleanonic acid, also known as oleanolic acid, is a naturally occurring pentacyclic triterpenoid that is widely distributed in various plants and foods. It exists either as a free acid or as an aglycone of triterpenoid saponins. Common sources of oleanonic acid include olive oil, Phytolacca americana (American pokeweed), Syzygium species, garlic, and various other plants such as Olea europaea (olive), Rosa woodsii, and Prosopis glandulosa . This compound is characterized by its unique chemical structure, which features a beta-hydroxy group at position 3 of the oleanane skeleton .

The mechanism of action for oleanolic acid's potential health benefits is still under investigation. Some studies suggest it may interact with cellular pathways involved in inflammation and cancer cell growth [, ]. More research is needed to fully understand how OA works.

That contribute to its biological activities. It can participate in esterification and oxidation reactions, leading to the formation of derivatives with enhanced properties. For example, modifications have been made to create semi-synthetic derivatives aimed at increasing potency and bioavailability . The biosynthesis of oleanonic acid starts from mevalonate, progressing through several enzymatic steps to form squalene, which is then converted into oleanolic acid via the action of specific enzymes like beta-amyrin synthase and cytochrome P450 enzymes .

Oleanonic acid exhibits a range of biological activities, including hepatoprotective, antitumor, and antiviral effects. It has been shown to activate telomerase in peripheral blood mononuclear cells significantly more than other tested compounds . Additionally, it displays weak anti-HIV and anti-hepatitis C virus activities in vitro . Research indicates that oleanonic acid can inhibit tumor growth by upregulating the tumor suppressor protein p53 and inducing apoptosis through mitochondrial pathways .

Oleanonic acid can be synthesized through various methods. Natural extraction from plant sources typically involves techniques such as Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction. Following extraction, purification methods like thin-layer chromatography and high-performance liquid chromatography are used to isolate oleanonic acid from crude extracts . Synthetic routes often involve chemical modifications to enhance the compound's pharmacological properties, leading to derivatives with improved efficacy .

Oleanonic acid has numerous applications in medicine and pharmacology due to its diverse biological activities. It is primarily studied for its potential use in treating liver diseases, cancers, and viral infections. Additionally, it serves as a reference compound in research for comparing the inhibitory effects of other substances on enzymes like hyaluronidase and matrix metalloproteinases . Its antioxidant properties also make it valuable in cosmetic formulations aimed at skin health.

Interaction studies have demonstrated that oleanonic acid can modulate various biological pathways. For instance, it has been found to inhibit cyclooxygenase-2 activity, which is crucial in inflammatory processes . Furthermore, studies indicate that oleanonic acid can interact with cellular signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .

Oleanonic acid shares structural similarities with several other triterpenoids. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
Ursolic AcidSimilar pentacyclic structureStronger anti-inflammatory properties
Betulinic AcidRelated pentacyclic triterpenoidNotable for its potent antiviral effects
Moronic AcidAnother oleanane-type triterpenoidExhibits different biological activities

While all these compounds belong to the same class of triterpenoids and exhibit beneficial biological activities, oleanonic acid is unique due to its specific interactions with cellular pathways related to telomerase activation and apoptosis induction . Its relatively non-toxic profile further distinguishes it from some synthetic analogs that may exhibit higher potency but also increased toxicity.

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Appearance

Powder

Wikipedia

3-Oxo-olean-12-en-28-oic acid

Dates

Modify: 2023-09-12
[1]. Giner-Larza EM et al.Oleanonic acid, a 3-oxotriterpene from Pistacia, inhibits leukotriene synthesis and has anti-inflammatory activity.Eur J Pharmacol.Sep 28;428(1):137-43.doi:10.1016/S0014-2999(01)01290-0(2001)


[2]. Fabio Mengoni.Anti-HIV Activity of Oleanolic Acid on Infected Human Mononuclear Cells.Planta Med 68(2): 111-114.DOI: 10.1055/s-2002-20256(2002)

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